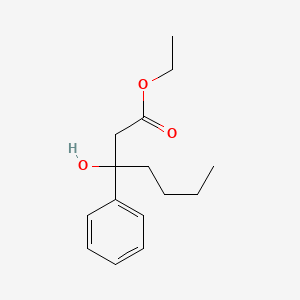Ethyl 3-hydroxy-3-phenylheptanoate
CAS No.: 6966-37-6
Cat. No.: VC20671405
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6966-37-6 |
|---|---|
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | ethyl 3-hydroxy-3-phenylheptanoate |
| Standard InChI | InChI=1S/C15H22O3/c1-3-5-11-15(17,12-14(16)18-4-2)13-9-7-6-8-10-13/h6-10,17H,3-5,11-12H2,1-2H3 |
| Standard InChI Key | AHIRDYAOTYPQAB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC(=O)OCC)(C1=CC=CC=C1)O |
Introduction
Structural and Molecular Characteristics
Molecular Composition
Ethyl 3-hydroxy-3-phenylheptanoate (C15H22O3) comprises a heptanoic acid backbone esterified with an ethyl group. The hydroxyl (-OH) and phenyl (C6H5) groups at the β-position create a chiral center, enabling enantiomer-specific interactions . Compared to its shorter-chain analogs, the extended aliphatic chain in the heptanoate variant may influence solubility, metabolic stability, and intermolecular interactions.
Key Structural Features:
-
Ester functional group: Enhances reactivity in transesterification and hydrolysis reactions .
-
Hydroxyl group: Facilitates hydrogen bonding and participation in redox reactions.
-
Phenyl substituent: Introduces aromaticity, potentially affecting binding affinity to biological targets .
Spectroscopic Properties
While direct data on ethyl 3-hydroxy-3-phenylheptanoate is unavailable, its analogs exhibit distinct spectral signatures:
-
IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretch of ester) and 3400 cm⁻¹ (O-H stretch).
-
NMR: Characteristic signals include a triplet for the ester methyl group (δ 1.2–1.4 ppm) and multiplets for the phenyl protons (δ 7.2–7.4 ppm) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of β-hydroxyesters typically involves the Reformatsky reaction or enzymatic resolution. For ethyl 3-hydroxy-3-phenylpropionate, lipase-catalyzed transesterification achieves high enantiomeric excess (e.g., 99.9% ee for the (S)-enantiomer) . Adapting this method for the heptanoate variant would require:
-
Substrate Modification: Using heptanoic acid derivatives instead of propionate precursors.
-
Enzyme Selection: Lipases such as Candida rugosa lipase (CPL) or Novozyme 435, which demonstrate broad substrate specificity .
Example Reaction Conditions:
Yield: ~55% conversion with >95% ee .
Industrial Scalability
Microwave-assisted synthesis and solvent-free enzymatic reactions improve efficiency for analogs . For example, microwave irradiation reduces reaction times from hours to minutes, while solvent-free systems minimize waste .
Biological and Pharmacological Activity
Mechanistic Insights
Ethyl 3-hydroxy-3-phenylbutanoate interacts with carbonyl reductase, modulating redox states and influencing metabolic pathways like ACE inhibitor synthesis. The heptanoate variant’s longer chain may enhance membrane permeability, potentially altering bioavailability.
Comparative Bioactivity:
Pharmacokinetics and Toxicology
Metabolic Pathways
β-Hydroxyesters undergo phase I metabolism (hydrolysis, oxidation) and phase II conjugation (glucuronidation). The heptanoate’s extended chain may slow hepatic clearance, prolonging half-life compared to shorter analogs .
Dosage-Dependent Effects
Animal studies on analogs reveal:
-
Low doses (10–50 mg/kg): Beneficial effects on muscle preservation and inflammation reduction.
-
High doses (>100 mg/kg): Hepatotoxicity and redox imbalance.
Environmental and Regulatory Considerations
Degradation and Ecotoxicity
Esterases in soil and water hydrolyze β-hydroxyesters into phenylalkanoic acids and ethanol. The heptanoate’s hydrophobicity may increase bioaccumulation risks, necessitating biodegradability assessments .
Regulatory Status
No specific regulations exist for ethyl 3-hydroxy-3-phenylheptanoate. Analogous compounds are classified as pharmaceutical intermediates, requiring GMP compliance during synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume